molecular formula C16H17NO2 B13939187 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid

Cat. No.: B13939187
M. Wt: 255.31 g/mol
InChI Key: QGHWUXHTBOODPJ-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base to form 4-(4-methylphenyl)phenylacetonitrile. This intermediate is then subjected to hydrolysis and subsequent amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory mediators or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid is unique due to the presence of both an amino group and a methyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid

InChI

InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)

InChI Key

QGHWUXHTBOODPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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